7-Chloroquinoxalin-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,10H2 |
InChI Key |
VOCMJBSSBBCVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)N |
Origin of Product |
United States |
Dicarbonyl Compounds
Physical Properties
Specific experimental data for the physical properties of 7-Chloroquinoxalin-5-amine are not widely reported. However, based on the general properties of similar aromatic amines and chloro-substituted heterocycles, it is expected to be a solid at room temperature. Its solubility is likely to be low in water but higher in organic solvents. rsc.org
| Property | Predicted/Estimated Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Table 1: Predicted Physical Properties of this compound
Chemical Properties
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing quinoxaline (B1680401) ring system, the deactivating effect of the chlorine atom, and the activating, nucleophilic nature of the amine group.
Reactivity of the Amine Group: The primary amine group at the 5-position is a key site for chemical modification. It can undergo a variety of reactions typical of aromatic amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov
Alkylation: Reaction with alkyl halides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.
Reactivity of the Quinoxaline Ring: The quinoxaline ring itself can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating chlorine atom would likely direct incoming electrophiles to specific positions and may require harsh reaction conditions. The nitrogen atoms in the pyrazine (B50134) ring also provide sites for N-oxidation. mdpi.com
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced by strong nucleophiles under forcing conditions. The reactivity can be enhanced by the presence of activating groups on the ring. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 7 Chloroquinoxalin 5 Amine and Its Derivatives in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. nih.gov By providing a mass measurement with a high degree of precision, typically to within 5 ppm, HRMS allows for the confident assignment of a molecular formula. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Furthermore, the high sensitivity and resolution of HRMS make it an excellent tool for identifying and quantifying trace-level impurities. nih.gov
Electrospray Ionization (ESI-HRMS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 7-Chloroquinoxalin-5-amine. nih.govresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+. imist.ma
For this compound (C₈H₆ClN₃), the expected exact mass of the protonated molecule [C₈H₇ClN₃]⁺ can be calculated. This high-resolution measurement is instrumental in confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is fragmented, can provide further structural information by analyzing the resulting fragment ions. nih.govimist.ma This technique has proven to be a specific and highly sensitive method for the structural identification of quinoxaline (B1680401) derivatives in the gas phase. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₇³⁵ClN₃⁺ | 180.0323 |
| [M+H]⁺ | C₈H₇³⁷ClN₃⁺ | 182.0294 |
Note: The table presents the theoretical exact masses for the protonated molecule of this compound, considering the two major isotopes of chlorine.
Atmospheric Pressure Chemical Ionization (APCI-HRMS)
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be effectively coupled with HRMS. wikipedia.org APCI is particularly useful for less polar and thermally stable compounds. wikipedia.orgnationalmaglab.org The ionization process in APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions, often via proton transfer. nih.gov
For certain aromatic amines, APCI can offer advantages over ESI, such as enhanced sensitivity and reduced susceptibility to matrix effects. nih.gov In the case of this compound, which possesses both aromatic and amine functionalities, APCI-HRMS would be a complementary technique to ESI-HRMS. It is particularly well-suited for the analysis of low molecular weight analytes and can provide high-quality spectra for a wide range of compounds. nih.gov The fragmentation patterns obtained from APCI-MS/MS can be compared with those from ESI-MS/MS to gain a more complete picture of the molecule's structure and fragmentation pathways. nih.gov
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and three-dimensional arrangement of molecules in solution and the solid state. omicsonline.org For a molecule like this compound, a suite of advanced NMR experiments is necessary for complete structural assignment.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unraveling the complex spin systems present in this compound. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu In the quinoxaline ring system, COSY would establish the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.edu This is essential for assigning the proton resonances to their corresponding carbon atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. princeton.edu This is critical for determining the stereochemistry and spatial arrangement of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Amine NH₂ | 4.0 - 6.0 | - |
| Quaternary Carbons | - | 130 - 160 |
Note: These are general expected ranges and the actual chemical shifts for this compound would need to be determined experimentally.
Solid-State NMR for Polymorph Characterization and Amorphous Content Determination
The physical form of a chemical compound can significantly impact its properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceuticals and other chemical substances. europeanpharmaceuticalreview.comnih.gov It can distinguish between different crystalline forms (polymorphs), as well as identify and quantify amorphous content within a crystalline sample. nih.govbruker.com
For this compound, ssNMR, particularly ¹³C and ¹⁵N ssNMR, could be employed to study its solid-state structure. Different polymorphs would exhibit distinct chemical shifts and relaxation times due to differences in their crystal packing and molecular conformation. europeanpharmaceuticalreview.com This information is crucial for controlling the solid form of the material during synthesis and formulation.
Advanced NMR for Conformational Analysis of this compound
The conformation of the amine group relative to the quinoxaline ring system can be investigated using advanced NMR techniques. Rotational barriers around the C-N bond can be studied using variable temperature (VT) NMR experiments. Additionally, advanced NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, combined with computational modeling, can provide detailed insights into the preferred solution-state conformation of this compound. researchgate.net Understanding the conformational dynamics is important as it can influence the molecule's reactivity and intermolecular interactions.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. For quinoxaline derivatives, π-π stacking interactions are a prominent feature, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. clockss.org In the case of this compound, the planar quinoxaline core is expected to facilitate such stacking.
Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding and other dipole-dipole interactions, which would further influence the packing arrangement. The interplay of these forces dictates the density, stability, and ultimately the physical properties of the crystalline material. Hirshfeld surface analysis of similar quinoxaline derivatives has shown that H···H, C–H···O, and C–H···N interactions are significant in dictating the crystal packing. tandfonline.com
The amine group in this compound is a potent hydrogen bond donor, while the nitrogen atoms within the quinoxaline ring act as hydrogen bond acceptors. This combination strongly suggests the formation of an extensive hydrogen bonding network within the crystal lattice. clockss.orgacs.org Intramolecular hydrogen bonding between the amine proton and the adjacent quinoxaline nitrogen is a possibility that can enforce planarity on the molecule. clockss.org
Intermolecular hydrogen bonds, likely of the N-H···N type, are expected to play a crucial role in linking molecules together, often forming chains or more complex three-dimensional architectures. nih.gov The analysis of hydrogen bonding is critical, as it significantly impacts the melting point, solubility, and even the polymorphic form of the compound. Computational and crystallographic studies on related quinoxaline-based materials have highlighted the importance of carefully evaluating the presence and nature of hydrogen bonds. nih.gov
Table 1: Expected Crystallographic Parameters and Interactions for this compound (Inferred from Related Structures)
| Parameter | Expected Feature | Significance |
| Crystal System | Likely monoclinic or orthorhombic | Common for organic molecules of this type. |
| Space Group | Centrosymmetric or non-centrosymmetric | Dependent on the overall molecular symmetry and packing. |
| π-π Stacking | Present between quinoxaline rings | Contributes to crystal stability and electronic properties. clockss.org |
| Hydrogen Bonding | Extensive N-H···N intermolecular bonds | Dictates packing, melting point, and solubility. clockss.orgacs.org |
| Halogen Interactions | Possible C-Cl···X interactions | Influences packing and can lead to specific supramolecular synthons. |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are invaluable for confirming the presence of key structural motifs in this compound.
FTIR spectroscopy is particularly sensitive to polar functional groups. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group are anticipated to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. nih.gov The C=N stretching vibrations within the quinoxaline ring would likely be observed in the 1620-1500 cm⁻¹ region. mdpi.com Furthermore, the C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹. The precise positions of these bands can be influenced by the electronic effects of the substituents and any hydrogen bonding present. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of light, is an excellent complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C-C stretching vibrations of the quinoxaline ring are expected to produce strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ range. acs.orgresearchgate.net The intensities of these bands can provide information about the extent of π-conjugation within the molecule. acs.org Raman spectroscopy can also be a powerful tool for studying the low-frequency modes associated with the crystal lattice, providing insights into polymorphism.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 nih.gov | Weak |
| Quinoxaline (C=N) | Stretching | 1620-1500 mdpi.com | Moderate |
| Aromatic (C=C) | Stretching | 1600-1450 | Strong acs.orgresearchgate.net |
| Chloro (C-Cl) | Stretching | 800-600 | Moderate to Strong |
Chromatographic Techniques for Purity Assessment and Separation of Isomers in Research
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes in the context of research on this compound. chiralpedia.com
The synthesis of this compound can potentially yield isomeric impurities, such as 6-chloroquinoxalin-5-amine or 8-chloroquinoxalin-5-amine. The separation of these positional isomers is crucial for obtaining a pure sample for further studies and can be a significant challenge due to their similar physicochemical properties. vurup.sknih.gov
Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a versatile and widely used method for purity determination of quinoxaline derivatives. nih.govchromatographyonline.com The retention time of this compound would be influenced by its polarity, which is determined by the interplay of the chloro and amine substituents. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients) and pH to achieve baseline separation from any impurities or isomers. nih.gov For more challenging separations of isomers, normal-phase HPLC or specialized chiral columns, if applicable, may be necessary. chromatographyonline.comrotachrom.com
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable derivatives. For the analysis of amines like this compound, derivatization is often employed to improve volatility and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quinoxaline derivatives due to its versatility and wide range of applications. For a polar compound such as this compound, reversed-phase HPLC is the most common approach.
Detailed Research Findings:
Method development for the HPLC analysis of this compound would typically commence with a reversed-phase C18 column. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution, especially when using mass spectrometry detection, a modifier such as formic acid is frequently added to the mobile phase.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar quinoxaline derivatives provide a strong basis for its analysis. For instance, the analysis of quinoxaline-2-carboxylic acid and its methyl ester has been successfully achieved using HPLC with UV detection. Furthermore, studies on various quinoxaline derivatives have employed C18 columns with mobile phases containing methanol, water, and acetonitrile, with detection at specific UV wavelengths.
For detection, UV-Vis spectroscopy is a common choice, leveraging the chromophoric nature of the quinoxaline ring system. Diode Array Detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. For more sensitive and selective analysis, HPLC coupled with Mass Spectrometry (LC-MS) is invaluable. Electrospray ionization (ESI) in positive ion mode is particularly effective for the analysis of nitrogen-containing heterocyclic compounds like this compound, allowing for accurate mass determination and structural elucidation through fragmentation analysis.
Interactive Data Table: Hypothetical HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm; ESI-MS (Positive Mode) |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar compounds with active hydrogens, such as the amine group in this compound, is challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and reproducibility. To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of the analyte.
Detailed Research Findings:
For amino-containing compounds, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly increases the volatility of the compound, making it amenable to GC-MS analysis. An alternative approach is acylation, which also serves to enhance volatility.
Research on the GC-MS analysis of amino acid-derived quinoxalinols has demonstrated the effectiveness of derivatization. In these studies, the quinoxalinol derivatives were converted to their O-trimethylsilyl derivatives before GC-MS analysis, enabling sensitive detection and isotopic label enrichment determination. Similarly, the analysis of biogenic amines in various matrices often employs derivatization with reagents like propyl chloroformate prior to GC-MS analysis to achieve reliable quantification.
Following derivatization, the resulting volatile derivative of this compound can be separated on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized compound.
Interactive Data Table: Hypothetical GC-MS Method for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (If applicable)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green technology for the separation of chiral compounds, offering advantages such as faster analysis times and reduced organic solvent consumption compared to normal-phase HPLC. While this compound itself is achiral, its derivatives synthesized for pharmaceutical or material science applications may contain stereogenic centers, necessitating enantiomeric separation.
Detailed Research Findings:
SFC is particularly well-suited for the chiral separation of primary amines and their derivatives. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol, ethanol, or isopropanol. The choice of the chiral stationary phase (CSP) is critical for achieving enantiomeric resolution.
For the separation of primary amines, crown ether-based CSPs, such as Crownpak® CR-I(+), have shown excellent performance, often providing baseline resolution where polysaccharide-based columns may fall short. The separation on crown ether columns typically requires an acidic additive in the mobile phase. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used and have broad applicability in separating a wide range of chiral compounds, including those with amine functionalities. These columns often require a basic additive in the modifier to achieve good peak shapes for basic compounds.
The applicability of SFC for chiral separations is well-established in the pharmaceutical industry for the analysis and purification of drug candidates and intermediates. Therefore, for a chiral derivative of this compound, SFC would be the method of choice for enantiomeric purity determination and preparative separation of the enantiomers. Detection in SFC can be achieved using UV-Vis detectors or by coupling to a mass spectrometer (SFC-MS) for more sensitive and selective detection.
Interactive Data Table: Hypothetical SFC Method for a Chiral Derivative of this compound
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) or Crown Ether-based (e.g., Crownpak CR-I(+)) |
| Column Dimensions | 4.6 x 150 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (for crown ether CSP) or 0.1% Isopropylamine (for polysaccharide CSP) |
| Gradient/Isocratic | Isocratic, 20% Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm; MS detection is also applicable |
Theoretical and Computational Chemistry Studies on 7 Chloroquinoxalin 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 7-Chloroquinoxalin-5-amine would be calculated to find the lowest energy conformation.
Following optimization, a vibrational frequency analysis is performed. researchgate.net This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine group, C-Cl stretching, or the breathing of the quinoxaline (B1680401) ring system.
Table 1: Exemplary Optimized Geometrical Parameters for this compound (Illustrative Data) This table is for illustrative purposes to show what DFT output would provide, as specific published data is unavailable.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C5-N(amine) | 1.37 Å |
| Bond Length | C7-Cl | 1.75 Å |
| Bond Angle | C4a-C5-N(amine) | 121.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netscilit.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, analysis would show how the electron-donating amine group and the electron-withdrawing chloro group influence the energy and localization of these orbitals.
Table 2: Exemplary FMO Properties for this compound (Illustrative Data) This table illustrates the typical data generated from an FMO analysis. Specific published data is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.70 |
The Molecular Electrostatic Potential (MEP or ESP) surface is a color-coded map that visualizes the charge distribution on a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the amine group, highlighting these as potential sites for hydrogen bonding or protonation. The area around the hydrogen atoms of the amine group would likely be positive.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal its conformational flexibility. It would also provide detailed insight into how solvent molecules arrange themselves around the solute (the solvation shell), which is crucial for understanding its solubility and behavior in solution.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is a powerful tool for structure verification. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps confirm the molecular structure. As mentioned in section 4.1.1, vibrational frequencies for IR and Raman spectroscopy are also calculated, aiding in the interpretation of experimental spectra.
Computational Mechanistic Studies of Reactions Involving this compound
If this compound were to be used as a reactant in a chemical synthesis, computational chemistry could be employed to study the reaction mechanism. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This analysis would identify the rate-determining step, explain the regioselectivity and stereoselectivity of the reaction, and provide a deeper understanding of how the reaction proceeds at a molecular level.
Ligand-Protein Interaction Prediction through Molecular Docking (for potential biological targets)
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.
Given the broad spectrum of biological activities exhibited by the quinoxaline scaffold, several potential protein targets can be hypothesized for this compound. nih.govsapub.orgwisdomlib.orgresearchgate.net Quinoxaline derivatives have been widely investigated as inhibitors of various protein kinases, enzymes involved in viral replication, and other proteins implicated in diseases like cancer, diabetes, and influenza. nih.govsemanticscholar.orgnih.govekb.egnih.gov
Potential Biological Targets for this compound:
Based on the activities of structurally related compounds, potential biological targets for molecular docking studies of this compound could include:
Protein Kinases: Many quinoxaline derivatives are known to be ATP-competitive inhibitors of protein kinases. ekb.egscilit.com Targets such as c-Met kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are plausible candidates for investigation. nih.govekb.eg For instance, studies on other quinoxaline derivatives have shown their potential as anticancer agents by inhibiting such kinases. nih.gov
Influenza Virus Proteins: The non-structural protein 1 of influenza A (NS1A) has been identified as a target for quinoxaline derivatives, which aim to disrupt its interaction with double-stranded RNA (dsRNA). nih.gov The structural similarities suggest that this compound could also be explored for its potential to bind to the dsRNA-binding domain of NS1A.
Glycogen Synthase Kinase 3β (GSK-3β): Novel quinoxaline derivatives have been synthesized and evaluated as inhibitors of GSK-3β, an enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. semanticscholar.orgresearchgate.net Molecular modeling of these derivatives has revealed key interactions within the GSK-3β binding site.
Secretory Phospholipase A2 (sPLA2) and α-Glucosidase: Recent research has focused on quinoxaline derivatives as inhibitors of sPLA2 and α-glucosidase, which are relevant targets for type II diabetes. nih.govtandfonline.com
Simulated Molecular Docking Findings:
A hypothetical molecular docking study of this compound against a potential protein kinase target, for example, c-Met kinase, would likely involve the following steps: preparation of the ligand and protein structures, definition of the binding site, and running the docking simulation using software like AutoDock or Glide. The results would then be analyzed to predict binding affinity (docking score) and visualize the interactions.
The following interactive table represents hypothetical data from such a molecular docking simulation, illustrating the types of interactions that might be observed between this compound and the amino acid residues within the active site of a protein kinase.
| Interacting Residue | Interaction Type | Distance (Å) |
| MET1160 | Hydrogen Bond (with amine group) | 2.9 |
| TYR1230 | Pi-Pi Stacking (with quinoxaline ring) | 4.5 |
| VAL1092 | Hydrophobic Interaction | 3.8 |
| ALA1221 | Hydrophobic Interaction | 4.1 |
| ASP1222 | Hydrogen Bond (with amine group) | 3.1 |
Note: The data in this table is purely illustrative and represents the kind of information that would be generated from a molecular docking study. The specific interacting residues and distances would depend on the actual protein target and the docking software used.
The analysis of such docking results would provide valuable insights into the structure-activity relationship (SAR) of this compound. For example, the hydrogen bonds formed by the 5-amino group and the interactions of the quinoxaline ring system would be crucial for its binding affinity. These theoretical studies can guide the synthesis of more potent and selective analogs. The antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), which shares the 7-chloroquinoxaline core, has undergone extensive investigation, and understanding its mechanism could further inform the selection of potential targets for this compound. nih.govnih.gov
Reactivity and Derivatization Strategies of 7 Chloroquinoxalin 5 Amine
Reactions at the Amine Functionality (C5-NH2)
The primary amine group at the C5 position is a versatile handle for a multitude of chemical transformations, allowing for the introduction of a wide array of substituents and functional groups.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
The nucleophilic nature of the C5-amine allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of stable amide derivatives. This strategy is frequently employed to introduce various organic moieties, thereby modulating the electronic and steric properties of the molecule.
Similarly, alkylation reactions with alkyl halides or other electrophilic alkylating agents can be used to synthesize secondary and tertiary amine derivatives. These reactions often require more stringent conditions and careful control to avoid over-alkylation.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amine at C5 can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium salt is a highly valuable intermediate because the diazonium group (-N2+) is an excellent leaving group (as nitrogen gas), facilitating a variety of substitution reactions. masterorganicchemistry.com
The Sandmeyer reaction is a classic and widely used transformation of aryl diazonium salts. wikipedia.orgbyjus.com This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group, respectively. wikipedia.orglibretexts.org This provides a reliable method for introducing chloro, bromo, or cyano functionalities at the C5 position of the quinoxaline (B1680401) ring, which are not easily introduced by other means. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Condensation Reactions with Aldehydes and Ketones
The C5-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond in the imine product extends the conjugation of the quinoxaline system and provides a new site for further chemical modification. The stability of the resulting imine can vary, and in some cases, they are used as intermediates for further reactions without isolation. libretexts.org
Reactions Involving the Chloro-Substituent (C7-Cl)
The chloro group at the C7 position of the quinoxaline ring is amenable to various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form new bonds with high efficiency and selectivity under relatively mild conditions. researchgate.netnih.gov
Suzuki Reaction: The Suzuki coupling involves the reaction of the C7-chloro group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups at the C7 position. wikipedia.orgorganic-chemistry.org The choice of ligands for the palladium catalyst can be crucial for the reaction's success, especially with less reactive aryl chlorides. libretexts.orgharvard.edu
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C7 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The resulting alkynylated quinoxalines are valuable intermediates for the synthesis of more complex molecules and materials with interesting electronic and photophysical properties. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the C7-chloro group with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile method for the vinylation of aryl halides and provides access to a wide range of functionalized olefins. mdpi.com The stereoselectivity of the Heck reaction is often a key consideration. organic-chemistry.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the C7-chloro group with a wide variety of primary and secondary amines, providing a direct route to N-substituted 7-aminoquinoxaline derivatives. nih.govrug.nl The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, enabling the use of even challenging substrates. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group at the C7 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoxaline ring system facilitates this type of reaction. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. These reactions often require elevated temperatures and can be promoted by the presence of electron-withdrawing groups on the aromatic ring. youtube.comyoutube.com This method provides a complementary approach to the palladium-catalyzed methods for introducing heteroatom substituents at the C7 position.
Grignard and Organolithium Reagent Interactions
The interaction of 7-Chloroquinoxalin-5-amine with potent organometallic nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents is primarily governed by the presence of the acidic proton on the primary amine group.
Grignard reagents readily react with compounds containing acidic hydrogens, such as primary amines, in an acid-base reaction. quora.com This reaction typically results in the deprotonation of the amine to form a magnesium salt and the corresponding alkane from the Grignard reagent. quora.comyoutube.com Therefore, the primary interaction of a Grignard reagent with this compound would be the abstraction of a proton from the 5-amino group. This initial acid-base chemistry must be considered when planning further functionalization.
Once the amine is deprotonated, further reactions can occur, although they may require additional equivalents of the organometallic reagent and potentially harsher conditions. Quinoxalines can undergo nucleophilic attack by Grignard reagents, leading to addition across the C=N bonds of the pyrazine (B50134) ring. sapub.org For example, it has been shown that two equivalents of a Grignard reagent can add across the quinoxaline molecule to yield a 2,3-disubstituted-1,2,3,4-tetrahydroquinoxaline. sapub.org Another potential pathway is the nucleophilic aromatic substitution (SNAr) of the chloride at the 7-position, though this is generally less favorable on an electron-rich ring system unless activated by other means.
The table below summarizes the expected interactions.
| Reagent | Primary Interaction Site | Expected Product(s) | Notes |
| Grignard Reagent (1 equiv.) | 5-Amino Group (Acidic H) | 7-Chloro-N-(magnesiobromido)quinoxalin-5-amine + Alkane | This is the primary, rapid acid-base reaction. quora.com |
| Grignard Reagent (>1 equiv.) | Pyrazine Ring / C7-Cl | 2,3-Dialkyl-7-chloro-1,2,3,4-tetrahydroquinoxalin-5-amine | Addition to the heterocyclic core is a known reaction pathway for quinoxalines. sapub.org |
| Organolithium Reagent (1 equiv.) | 5-Amino Group (Acidic H) | N-Lithio-7-chloroquinoxalin-5-amine + Alkane | Similar to Grignard reagents, the initial reaction is deprotonation of the amine. |
Reactions at the Quinoxaline Heterocycle Core (e.g., Electrophilic Substitution, Ring Expansion)
The quinoxaline core is an electron-deficient heteroaromatic system, which generally makes electrophilic aromatic substitution challenging.
Electrophilic Substitution: Nitration of the parent quinoxaline ring requires forcing conditions (e.g., concentrated nitric acid in oleum (B3057394) at 90°C) and tends to yield a mixture of products, primarily the 5-nitro and 5,7-dinitro derivatives. sapub.org For this compound, the directing effects of the existing substituents are critical. The 5-amino group is a powerful activating group and is ortho-, para-directing. The 7-chloro group is a deactivating group but is also ortho-, para-directing. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the 6- and 8-positions.
Oxidation: Oxidation of the quinoxaline ring can occur at the nitrogen atoms. Treatment with a peracid can lead to the formation of a quinoxaline di-N-oxide. sapub.org This transformation modifies the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks.
Ring Expansion: While not a direct reaction of this compound itself, related heterocyclic systems can undergo ring expansion to form quinoxalines. For instance, benzimidazoles have been shown to undergo ring expansion with chloroform (B151607) to yield 2-chloroquinoxalines. sapub.orgresearchgate.net This highlights a synthetic route toward quinoxaline structures, which is a foundational concept in their chemical synthesis.
Photoinduced Reactions and Photochemical Transformations of this compound
Quinoxaline derivatives are known to be photochemically active. mdpi.com Upon irradiation, typically with UVA light, the quinoxaline molecule can be excited to a higher energy state. mdpi.comnih.gov This excited state can then participate in several photochemical pathways.
One common pathway involves the activation of molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂•⁻) and singlet oxygen (¹O₂). mdpi.comnih.gov The formation of these species occurs via electron or energy transfer from the excited quinoxaline to ground-state molecular oxygen. mdpi.com The generation of these reactive species can lead to subsequent oxidative reactions.
In the presence of amines, irradiation of some quinoxalin-2-ones leads to reductive dimerization. rsc.org More recently, visible light-induced reactions have been developed for functionalizing quinoxalin-2(1H)-ones, including dehydrogenative amination, where air can serve as the oxidant. acs.org These studies suggest that this compound could potentially act as a photosensitizer or undergo photochemical transformations, such as C-H functionalization or reactions involving the amino group, under specific light-induced conditions. The planar conformation of the quinoxaline heterocycle is also a key feature that influences its photochemical behavior. mdpi.com
Regioselectivity and Chemoselectivity Control in Derivatization
Controlling selectivity is paramount when derivatizing a multifunctional molecule like this compound.
Chemoselectivity: This refers to the preferential reaction of one functional group over another.
Amine vs. Chloro Group: The primary amine is a potent nucleophile and also has acidic protons. In reactions with electrophiles (like acyl chlorides) or strong bases (like Grignard reagents), the amine group will be the primary site of reaction. quora.com
Ring vs. Substituents: Nucleophilic attack will preferentially occur at the amine protons before attacking the heterocyclic ring or displacing the chloride.
Regioselectivity: This refers to the preferential reaction at one position over another.
Electrophilic Aromatic Substitution: As discussed, the activating 5-amino group directs incoming electrophiles primarily to the 6-position (ortho) and 8-position (para). The position ortho to the amine (position 6) is often favored.
Nucleophilic Aromatic Substitution (SNAr): While the chloro group at C-7 can be a site for nucleophilic substitution, SNAr reactions on quinoxalines typically require activation, for example, by N-oxidation of the ring, which withdraws electron density and makes the ring more susceptible to nucleophilic attack.
The table below outlines potential derivatization strategies and the expected selectivity.
| Reaction Type | Reagent/Conditions | Selective Site | Expected Product Type | Selectivity Control |
| Acylation | Acetyl Chloride | 5-Amino Group | N-acylated derivative | Chemoselective for the amine group. |
| Sulfonylation | Tosyl Chloride | 5-Amino Group | N-sulfonylated derivative | Chemoselective for the amine group. |
| Nitration | HNO₃/H₂SO₄ | C6 or C8 Position | Nitro-substituted derivative | Regioselectivity directed by the 5-amino group. |
| Halogenation | NBS/Br₂ | C6 or C8 Position | Halogen-substituted derivative | Regioselectivity directed by the 5-amino group. |
| N-Oxidation | m-CPBA | Ring Nitrogens | N-oxide derivative | Chemoselective for the heterocyclic nitrogen atoms. sapub.org |
Synthesis of Libraries of this compound Derivatives
The synthesis of chemical libraries based on a core scaffold is a cornerstone of modern medicinal chemistry and materials science. nih.gov this compound is an excellent starting point for creating a library of diverse derivatives due to its two distinct points of functionalization: the 5-amino group and the 7-chloro group.
Strategies for Library Synthesis:
Derivatization of the Amino Group: The primary amine at the 5-position can be readily acylated, sulfonylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes and ketones. This allows for the introduction of a wide array of side chains, influencing properties like solubility, steric bulk, and hydrogen bonding capacity.
Substitution of the Chloro Group: The chlorine atom at the 7-position can be replaced via nucleophilic aromatic substitution (SNAr) reactions, often facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). This allows for the introduction of various amines, alcohols, thiols, or carbon-based substituents.
Sequential or Orthogonal Derivatization: A powerful strategy involves the sequential modification of the two sites. For example, the amine could first be protected or acylated, followed by a cross-coupling reaction at the 7-position. Subsequent deprotection of the amine would allow for a second diversification step. This orthogonal approach enables the systematic and combinatorial synthesis of a large matrix of compounds from a single starting material. nih.gov
These synthetic strategies can be adapted to solid-phase or solution-phase parallel synthesis formats to efficiently generate large libraries of novel quinoxaline derivatives for screening and further development. nih.gov
Applications of 7 Chloroquinoxalin 5 Amine As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Polyheterocyclic Systems (e.g., Fused Ring Systems)
The inherent reactivity of the diaminoquinoxaline scaffold, of which 7-Chloroquinoxalin-5-amine is a derivative, provides a foundation for the synthesis of various fused polyheterocyclic systems. The amino group and the adjacent aromatic ring can participate in cyclization reactions to form additional heterocyclic rings. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of related diaminoquinoxalines suggests its potential as a precursor for such systems.
For instance, the condensation of substituted 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds is a known method for preparing pyrazino[2,3-b]quinoxalines. rsc.org This suggests that this compound, possessing a similar diamine-like functionality on the benzene (B151609) ring, could potentially undergo analogous reactions to form novel fused systems. The presence of the chloro substituent could further influence the reactivity and electronic properties of the resulting polyheterocyclic compound.
Table 1: Potential Fused Heterocyclic Systems from this compound Analogs
| Starting Diaminoquinoxaline | Reagent | Resulting Fused System | Potential Application Area |
| 2,3-Diaminoquinoxaline | 1,2-Dicarbonyl compounds | Pyrazino[2,3-b]quinoxaline | Organic Electronics, Dyes |
| 2,3-Diaminoquinoxaline | α-Hydroximinophenylacetic acid | Pyrazino[2,3-b]quinoxaline derivative | Pharmaceuticals |
| 2,3-Diaminoquinoxaline | Diethyl acetylenedicarboxylate | Pyrazino[2,3-b]quinoxaline derivative | Materials Science |
This table presents examples of reactions with analogous diaminoquinoxalines, suggesting potential synthetic pathways for this compound.
Scaffold for the Construction of Diverse Chemical Libraries for Screening
The structural framework of this compound is well-suited for the generation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery and agrochemical research. The chloro and amino groups serve as handles for a variety of chemical transformations, allowing for the introduction of a wide range of substituents and functional groups.
While specific libraries based on this compound are not detailed in the available literature, the principles of diversity-oriented synthesis using similar heterocyclic scaffolds are well-established. The amino group can be acylated, alkylated, or used in condensation reactions, while the chloro group can be displaced by various nucleophiles through substitution reactions. This dual functionality allows for the creation of a large number of distinct molecules from a single starting material.
Role in the Synthesis of Potential Active Pharmaceutical Ingredients (APIs) and Agrochemical Candidates
The quinoxaline (B1680401) scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel therapeutic and agrochemical agents.
Design and Synthesis of this compound-Based Molecular Scaffolds
The design of new molecular scaffolds based on this compound would involve leveraging its inherent chemical functionalities to build molecules with specific three-dimensional shapes and electronic properties. The quinoxaline core provides a rigid framework, while the chloro and amino substituents offer points for diversification to interact with biological targets. For example, the amino group could be modified to introduce hydrogen bond donors or acceptors, while the chloro group's position could influence binding selectivity.
Synthetic Routes to Bioactive Analogs for Target Validation (Emphasis on Synthesis, not biological data)
Synthetic routes to bioactive analogs from this compound would primarily involve the functionalization of the amino and chloro groups. The amino group can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce a variety of side chains. The chloro group, being on an aromatic ring, can be substituted by nucleophiles, often under transition-metal-catalyzed conditions, to introduce aryl, alkyl, or heteroatom-containing groups.
Table 2: Potential Synthetic Transformations of this compound for Bioactive Analog Synthesis
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| N-Acylation | Acid chloride/Anhydride | Amides |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamides |
| Nucleophilic Aromatic Substitution (of Cl) | Amines, Alcohols, Thiols | Substituted quinoxaline amines, ethers, thioethers |
| Suzuki Coupling (of Cl) | Boronic acids / Pd catalyst | Aryl-substituted quinoxalines |
| Buchwald-Hartwig Amination (of Cl) | Amines / Pd catalyst | Diaminoquinoxalines |
This table illustrates potential synthetic routes based on the known reactivity of the functional groups present in this compound.
Building Block for Advanced Materials
The electronic properties of the quinoxaline ring system make it an attractive component for advanced materials, particularly in the field of organic electronics.
Monomers for Conducting Polymers and Organic Semiconductors
In principle, this compound could serve as a monomer for the synthesis of conducting polymers and organic semiconductors. The aromatic nature of the quinoxaline core provides a pathway for π-electron delocalization, which is a prerequisite for electrical conductivity. The amino and chloro groups could be utilized in polymerization reactions, such as oxidative polymerization or cross-coupling polymerization, to form polymer chains.
However, there is a lack of specific experimental data in the scientific literature describing the polymerization of this compound and the properties of the resulting polymers. The development of such materials would depend on the ability to achieve high molecular weight polymers with well-ordered structures to facilitate charge transport. The presence of the chloro and amino groups would also be expected to influence the solubility, processability, and electronic properties of the final polymer.
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct use of this compound as a primary ligand in widely reported MOFs is not extensively documented, its structural motifs are integral to the design of more complex ligands for coordination polymers. The nitrogen atoms within the quinoxaline ring system, along with the amino group, provide potential coordination sites for metal ions. The chloro substituent offers a site for further functionalization to create multitopic ligands necessary for the formation of extended one-, two-, or three-dimensional networks.
Precursor for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The quinoxaline core is a known electron-deficient system, which, when combined with an electron-donating amino group, can form molecules with significant intramolecular charge transfer (ICT) character. This property is highly desirable for the development of fluorescent materials and OLEDs. The this compound serves as a valuable precursor in this field, with its derivatives being investigated for their photophysical properties.
Synthetic strategies often involve the substitution of the chloro group via cross-coupling reactions to introduce various aromatic or heteroaromatic moieties, thereby extending the π-conjugation and tuning the electronic properties of the molecule. The amino group can also be functionalized to further modulate the emission characteristics. These modifications can lead to the creation of novel phosphors and fluorescent dyes with applications in lighting and display technologies. While specific OLED device data for direct derivatives of this compound are not prominently reported, the fundamental structure is analogous to other classes of compounds, such as λ5-phosphinines, which have been successfully incorporated into OLED devices. nih.gov
Furthermore, the inherent fluorescence of quinoxaline derivatives makes them attractive candidates for the development of fluorescent probes. These probes can be designed to detect specific analytes or changes in the local environment. For example, the fluorescence of a probe can be quenched or enhanced upon binding to a target molecule, allowing for sensitive detection. The principles of designing such probes are seen in other heterocyclic systems like the 7-(diethylamino)quinolin-2(1H)-one derivatives, which are used in fluorescent indicator displacement assays. nih.gov The ability to functionalize both the chloro and amino positions of this compound provides a pathway to create highly specific and sensitive fluorescent sensors.
| Derivative Class | Potential Application | Key Structural Feature | Relevant Analogy |
| Aryl-substituted quinoxalines | OLED Emitters | Extended π-conjugation | λ5-Phosphinines nih.gov |
| Functionalized quinoxaline amines | Fluorescent Probes | Environment-sensitive fluorophore | 7-(diethylamino)quinolin-2(1H)-one nih.gov |
Intermediate in the Synthesis of Dyes and Pigments
The synthesis of azo dyes, for example, could be achieved by diazotization of the amino group on the this compound, followed by coupling with an appropriate coupling component. The resulting azo compound would contain the quinoxaline moiety as part of its chromophoric system, influencing its color and fastness properties. The chloro group can also be substituted by other groups to further modify the hue and chemical properties of the dye. The general process for creating organic dyes involves the introduction and modification of various substituents on aromatic rings to achieve the desired color and performance characteristics. epa.gov
Contribution to Supramolecular Chemistry (e.g., Host-Guest Systems)
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. This compound and its derivatives can participate in various supramolecular assemblies through interactions such as hydrogen bonding, π-π stacking, and halogen bonding.
The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring are hydrogen bond acceptors. This allows for the formation of self-assembled structures, such as tapes or sheets, in the solid state. The planar aromatic quinoxaline core is also prone to π-π stacking interactions, which can further direct the assembly of molecules into well-defined architectures.
In the context of host-guest chemistry, derivatives of this compound could be incorporated into larger macrocyclic hosts or act as guests that bind within the cavity of a host molecule. For instance, the quinoxaline unit could be part of a larger host structure designed to recognize and bind specific guest molecules. Conversely, the electronic and steric properties of this compound could allow it to be selectively encapsulated by a suitable host. The principles of such interactions are demonstrated in systems like quinolinone derivatives binding to cucurbituril (B1219460) macrocycles. nih.gov
| Interaction Type | Participating Groups | Resulting Structure/System |
| Hydrogen Bonding | Amino group (donor), Quinoxaline Nitrogens (acceptor) | Self-assembled tapes, sheets |
| π-π Stacking | Planar quinoxaline ring system | Ordered molecular packing |
| Host-Guest Interactions | Quinoxaline moiety as guest or part of host | Molecular recognition, encapsulation |
Structure Activity Relationship Sar Studies and Molecular Target Identification in Exploratory Biological Research Excluding Clinical Applications
Design and Synthesis of 7-Chloroquinoxalin-5-amine Analogues for SAR Probing
The design of new analogues of a lead compound like this compound is a rational process aimed at understanding how different chemical modifications influence its biological activity. The core idea is to systematically alter specific parts of the molecule and observe the resulting changes in its interaction with a biological target.
For the quinoxaline (B1680401) scaffold, synthetic strategies often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov To create a library of analogues based on a hypothetical this compound core, medicinal chemists would typically introduce a variety of substituents at key positions. For instance, modifications could be made to the amine group at the 5-position, or other positions on the quinoxaline ring could be functionalized.
In a study on quinoxaline-2-carboxylic acid derivatives, researchers synthesized a series of analogues to explore their potential as Pim-1/2 kinase inhibitors. nih.gov The synthesis began with a substituted 1,2-phenylenediamine, which was condensed with diethyl 2-oxomalonate. nih.gov This was followed by a series of chemical transformations to introduce different functional groups, allowing the researchers to probe the SAR of the resulting compounds. nih.gov
Similarly, research on 7-chloroquinoline (B30040) derivatives, which are structurally related to quinoxalines, involved the synthesis of a series of 7-chloro-(4-thioalkylquinoline) compounds to evaluate their cytotoxic activity. nih.gov These analogues were synthesized by the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various hydroxyalkylthiols, followed by coupling with a range of substituted benzoic acids. nih.gov This approach generated a diverse library of compounds for biological testing.
The table below illustrates a hypothetical design strategy for analogues of this compound, based on common medicinal chemistry approaches.
| Parent Scaffold | Modification Position | Example Substituents (R-group) | Rationale for Modification |
| This compound | 5-Amine | Alkyl chains, Aryl groups, Heterocycles | To probe the size and nature of the binding pocket. |
| This compound | 2- or 3-Position | Small alkyl groups, Phenyl rings | To explore the impact of substitution on the electronic properties and steric profile of the molecule. |
| This compound | 6- or 8-Position | Halogens, Methoxy groups | To investigate the influence of electron-donating or electron-withdrawing groups on activity. |
Methodologies for In Vitro Biological Screening and Cellular Assays
Once a library of analogues has been synthesized, the next step is to screen them for biological activity using a variety of in vitro assays. These assays can be broadly categorized into cell-free and cell-based systems.
Enzyme inhibition assays are a cornerstone of early-stage drug discovery. These assays measure the ability of a compound to inhibit the activity of a specific, purified enzyme in a test tube. For quinoxaline derivatives, which are often investigated as kinase inhibitors, luminescence-based kinase assays are commonly employed. nih.govnih.gov
For example, a series of novel quinoxaline derivatives were screened for their inhibitory activity against the c-Met kinase enzyme using the ADP-Glo™ kinase assay. nih.gov This assay measures the amount of ADP produced in a kinase reaction, with a decrease in ADP indicating inhibition of the enzyme. The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Similarly, researchers investigating quinoxaline derivatives as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) also utilized an in vitro enzyme inhibition assay to determine the IC50 values of their synthesized compounds. nih.gov
Receptor binding studies are used to determine if a compound can bind to a specific receptor and, if so, with what affinity. These studies often use radiolabeled ligands that are known to bind to the receptor of interest. A test compound is added to the system, and its ability to displace the radiolabeled ligand is measured.
In a study of quinoxaline derivatives as potential 5-HT3 receptor antagonists, researchers performed binding studies using membranes from the rat cerebral cortex. nih.gov The affinity of the new compounds for the 5-HT3 receptor was compared to that of the known antagonist, ondansetron. nih.gov Another study used molecular docking to predict the binding affinities of quinoxaline derivatives to the human AMPA receptor. nih.gov
Cellular assays provide a more biologically relevant context for evaluating a compound's activity by testing it in living cells. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways.
For instance, after identifying potent c-Met kinase inhibitors in a cell-free assay, researchers tested these compounds against a human gastric cancer cell line (MKN-45) that overexpresses the c-Met receptor. nih.gov This allowed them to confirm that the compounds could inhibit c-Met activity in a cellular context. nih.gov In another example, a study on quinoxaline derivatives as anticancer agents used Western blot analysis to confirm that a lead compound induced apoptosis in lung cancer cells through the mitochondrial- and caspase-3-dependent pathways. nih.gov
The table below summarizes the types of in vitro assays used for evaluating quinoxaline derivatives.
| Assay Type | Purpose | Example Target/System | Measured Endpoint |
| Enzyme Inhibition Assay | To measure direct inhibition of a purified enzyme. | c-Met Kinase, Pim-1/2 Kinases, ASK1 | IC50 value |
| Receptor Binding Assay | To determine the binding affinity of a compound to a receptor. | 5-HT3 Receptor, AMPA Receptor | Ki or Kd value |
| Cellular Proliferation Assay | To assess the effect of a compound on cell growth. | Cancer cell lines (e.g., MKN-45, A549) | GI50 or IC50 value |
| Apoptosis Assay | To determine if a compound induces programmed cell death. | Cancer cell lines | Percentage of apoptotic cells |
| Western Blot Analysis | To detect changes in protein expression or signaling pathways. | Cellular lysates | Protein levels |
Mechanistic Investigations at the Molecular and Cellular Level
Subcellular Localization Studies of this compound Derivatives
The subcellular localization of a compound is critical to its biological activity, as it must reach its molecular target within the cell. While specific studies on the subcellular localization of this compound are not detailed in the available literature, research on related quinoxaline derivatives provides some insights. For instance, studies on fused-ring derivatives of quinoxalines have investigated their photoinduced processes, which can be influenced by their distribution within cellular compartments. nih.gov The physicochemical properties of quinoxaline derivatives, such as lipophilicity and charge, play a significant role in their ability to cross cellular membranes and accumulate in specific organelles.
Interactions with Nucleic Acids and Proteins
Quinoxaline derivatives have been shown to interact with both nucleic acids and proteins. Some 7-chloroquinoline derivatives have demonstrated the ability to cause DNA/RNA damage in cancer cells. mdpi.com The planar aromatic structure of the quinoxaline ring is conducive to intercalation into DNA, a mechanism of action for some anticancer agents.
In terms of protein interactions, quinoxaline derivatives have been identified as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against Pim-1/2 kinases and α-glucosidase/α-amylase. nih.govnih.gov A study on quinoxaline–arylfuran derivatives identified a compound that binds to the STAT3 recombination protein. nih.gov These interactions are often driven by a combination of hydrogen bonding, hydrophobic interactions, and in some cases, covalent bond formation.
Modulation of Specific Signaling Pathways
Quinoxaline derivatives have been shown to modulate various cellular signaling pathways, which is a key aspect of their biological activity. ontosight.ai For example, certain quinoxaline hybrids have been designed as modulators of HIF-1α, VEGF, and p21 to inhibit colorectal cancer. acs.orgnih.gov These compounds can influence pathways involved in tumor growth, angiogenesis, and apoptosis. acs.orgnih.gov Another study showed that a quinoxaline derivative could inhibit STAT3 phosphorylation, thereby blocking a critical signaling pathway in cancer. nih.gov The ability of these compounds to interfere with specific signaling cascades highlights their potential as targeted therapeutic agents.
Computational SAR Modeling (e.g., QSAR, Pharmacophore Modeling)
Computational modeling plays a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding the design of new, more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on 7-chloroquinoline and quinoxaline derivatives to identify the key structural features required for their activity, for instance, as antimalarial or antitubercular agents. asianpubs.orgarabjchem.orgresearchgate.netresearchgate.net These models use various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of new compounds. asianpubs.org For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors led to the design of novel, more potent compounds. nih.gov
Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific target. youtube.com This model can then be used to screen virtual libraries for new compounds with the desired activity. Pharmacophore models have been developed for various quinoline (B57606) and quinoxaline derivatives to guide the design of inhibitors for targets such as DNA gyrase and α-glucosidase. nih.govnih.gov A study on furanochalcones as MAO-B inhibitors utilized pharmacophore modeling to understand the structural requirements for high affinity. frontiersin.org
Catalytic Applications and Coordination Chemistry of 7 Chloroquinoxalin 5 Amine and Its Derivatives
Synthesis and Characterization of Metal Complexes of 7-Chloroquinoxalin-5-amine
Lanthanide and Actinide Complexes
There is no available information in the searched scientific literature regarding the synthesis and characterization of lanthanide or actinide complexes involving this compound as a ligand.
Exploration of Catalytic Activity in Organic Transformations
Consistent with the lack of information on the synthesis of its metal complexes, there is no specific data on the exploration of the catalytic activity of this compound or its derivatives in the following organic transformations.
Oxidation and Reduction Reactions
No studies were found that investigate the use of this compound metal complexes as catalysts in either oxidation or reduction reactions.
Polymerization Catalysis
There is no documented research on the use of metal complexes of this compound as catalysts in polymerization processes.
Organocatalytic Applications of this compound Derived Systems
While direct organocatalytic applications of this compound are not extensively documented in dedicated research, the inherent chemical functionalities of the molecule—specifically the primary amine group—position it as a valuable precursor for the development of novel organocatalysts. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysis. beilstein-journals.orgnih.gov The field has seen significant growth, with a variety of activation modes, including enamine and iminium ion catalysis, Brønsted acid/base catalysis, and hydrogen-bond-mediated catalysis. nih.gov
Chiral primary amines, in particular, have emerged as powerful tools in asymmetric synthesis, capable of catalyzing a wide range of transformations with high enantioselectivity. rsc.org These catalysts are often derived from natural products like cinchona alkaloids and are praised for their versatility. rsc.org The primary amine moiety can react with carbonyl compounds to form key intermediates such as enamines or iminium ions, which then participate in stereoselective bond-forming reactions. mdpi.com
Systems derived from this compound could potentially be employed in various asymmetric reactions. The general strategies often involve the use of chiral amines in conjunction with an acid co-catalyst to promote the desired transformation. For instance, cinchona-alkaloid-derived primary amines have been successfully used in Michael additions, aldol (B89426) reactions, and Mannich reactions, achieving high yields and excellent stereocontrol. rsc.orgbeilstein-journals.org The design of bifunctional catalysts, where the amine works in concert with another functional group (like a thiourea (B124793) or squaramide) to activate both the nucleophile and the electrophile, is a common and effective strategy in organocatalysis. frontiersin.org
Table 1: Potential Asymmetric Reactions Catalyzed by this compound Derived Organocatalysts
| Reaction Type | Catalyst Activation Mode | Potential Substrates | Expected Outcome |
| Michael Addition | Enamine/Iminium Ion | α,β-Unsaturated ketones, aldehydes | Chiral carbonyl compounds |
| Aldol Reaction | Enamine | Aldehydes, Ketones | β-Hydroxy carbonyl compounds |
| Mannich Reaction | Enamine/Iminium Ion | Imines, Aldehydes | β-Amino carbonyl compounds |
| Aza-Michael Addition | Hydrogen Bonding | α,β-Unsaturated esters, amides | Chiral β-amino compounds |
The development of organocatalysts from readily available starting materials like this compound is an active area of research. The synthesis would likely involve the modification of the primary amine to introduce a chiral scaffold, thereby creating a catalyst capable of inducing stereoselectivity. The quinoxaline (B1680401) core itself might also play a role in the catalytic cycle, potentially through non-covalent interactions that help to organize the transition state.
Photocatalytic Properties of this compound Complexes
The quinoxaline scaffold, with its nitrogen-containing heterocyclic structure, makes this compound an intriguing ligand for the construction of photocatalytically active metal complexes. Photocatalysis, which harnesses light energy to drive chemical reactions, has become a important tool in modern organic synthesis and energy conversion. uark.edu Complexes of transition metals like iridium and ruthenium are particularly prominent in this field due to their unique photophysical and photochemical properties. uark.edusemanticscholar.org
Iridium(III) complexes, for example, are well-established photocatalysts known for their ability to absorb visible light and initiate a variety of chemical transformations, including C-C bond formation, C-H activation, and redox reactions. semanticscholar.org These complexes often feature polypyridyl ligands that can be fine-tuned to modulate their photophysical and electrochemical properties. The nitrogen atoms of the quinoxaline ring in this compound could coordinate with an iridium center, creating a complex capable of acting as a photosensitizer. Upon absorption of light, the complex would be promoted to an excited state with enhanced redox capabilities, allowing it to engage in single-electron transfer (SET) or energy transfer (EnT) processes with a substrate molecule. rsc.org
Similarly, ruthenium(II) polypyridyl complexes are another class of highly effective photocatalysts. uark.edu Their broad absorption in the visible spectrum and long-lived excited states make them suitable for a range of photoredox reactions. uark.edu Ruthenium complexes with ligands analogous to the quinoxaline structure have been synthesized and studied for various applications. rsc.org A complex of this compound with ruthenium could potentially exhibit photocatalytic activity, for instance, in the reduction of CO2 or in organic transformations that proceed via radical intermediates. nih.gov
The design of such photocatalysts would involve the synthesis of a coordination complex where this compound or a derivative acts as a ligand. The electronic properties of the quinoxaline ring system, influenced by the chloro and amino substituents, would affect the energy levels of the metal complex's molecular orbitals and, consequently, its photophysical properties such as absorption wavelength, excited-state lifetime, and redox potentials.
Table 2: Potential Photocatalytic Applications of this compound Metal Complexes
| Metal Center | Ligand Type | Potential Application | Mechanism |
| Iridium(III) | Cyclometalating/Polypyridyl | C-H Functionalization | Single-Electron Transfer |
| Ruthenium(II) | Polypyridyl | CO2 Reduction | Reductive Quenching Cycle |
| Iridium(III) | Bidentate N^N | Photoreductive Debromination | Oxidative Quenching Cycle |
| Ruthenium(II) | Chelating N-donor | Oxidation of Alcohols | Energy Transfer |
Further research into the synthesis and characterization of metal complexes of this compound is necessary to fully explore their photocatalytic potential. The ability to tune the ligand environment around the metal center provides a powerful strategy for designing novel photocatalysts with tailored reactivity for specific chemical transformations.
Advanced Analytical Method Development for Research Applications and Quantification of 7 Chloroquinoxalin 5 Amine
Development of Ultra-Sensitive and Selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Research Sample Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of 7-chloroquinoxalin-5-amine and its derivatives in diverse research samples. nih.gov Its high sensitivity and selectivity enable the detection of trace amounts of the analyte, even in complex biological and environmental matrices. nih.govuniroma1.it The development of a robust LC-MS/MS method involves meticulous optimization of several parameters to achieve the desired analytical performance.
Chromatographic Separation: The choice of the stationary phase is critical for achieving optimal separation of this compound from potential interferences. Reversed-phase chromatography is a common approach, often utilizing C18 columns. However, for highly polar analytes, hydrophilic interaction liquid chromatography (HILIC) can offer superior retention and peak shape. nih.gov Gradient elution, employing a mixture of an aqueous mobile phase (often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic modifier (typically acetonitrile (B52724) or methanol), is frequently used to ensure efficient separation within a reasonable analysis time. nih.govmdpi.com
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most prevalent ionization technique for quinoxaline (B1680401) derivatives, typically operating in the positive ion mode. nih.govjfda-online.com The selection of precursor and product ions for multiple reaction monitoring (MRM) is fundamental to the selectivity and sensitivity of the assay. This involves the fragmentation of the protonated molecule [M+H]⁺ in the collision cell to generate characteristic product ions. The use of stable-isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in instrument response, thereby ensuring accurate quantification. nih.gov
Sample Preparation: Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. nih.gov Solid-phase extraction (SPE) is a widely used technique, with the choice of sorbent (e.g., reversed-phase, ion-exchange) depending on the physicochemical properties of this compound and the sample matrix. mdpi.comeeer.org Liquid-liquid extraction (LLE) can also be employed as an alternative or complementary clean-up step. jfda-online.com
Table 1: Illustrative LC-MS/MS Method Parameters for Amine Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System mdpi.com |
| Column | Reversed-phase C18 or HILIC column nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.govmdpi.com |
| Gradient | Optimized linear or step gradient |
| Flow Rate | 0.2 - 0.6 mL/min nih.gov |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer jfda-online.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode jfda-online.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | Stable-isotope labeled analog of this compound |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged or polar compounds like this compound and its derivatives. natureblink.com It provides an alternative and often complementary approach to LC-based methods, particularly for the analysis of complex mixtures. researchgate.net The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.
Key parameters influencing CE separations include the composition and pH of the background electrolyte (BGE), applied voltage, and capillary dimensions. natureblink.com For quinoxaline derivatives, borate (B1201080) or phosphate (B84403) buffers at alkaline pH values have been shown to provide effective separations. natureblink.com The use of modifiers in the BGE, such as organic solvents or cyclodextrins, can be explored to enhance selectivity and resolution. Detection is typically performed using UV-Vis spectrophotometry, taking advantage of the chromophoric nature of the quinoxaline ring system. natureblink.com
Table 2: Representative Capillary Electrophoresis Conditions for Quinoxaline Derivatives
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused-silica, uncoated |
| Background Electrolyte | e.g., 75 mM Borate buffer, pH 11.0 natureblink.com |
| Applied Voltage | 15 - 30 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV-Vis Detector (e.g., at 220 nm) natureblink.com |
| Temperature | Controlled, e.g., 25 °C |
Electrochemical Methods for Detection and Redox Behavior Studies (e.g., Voltammetry)
Electrochemical techniques, particularly voltammetry, are powerful tools for investigating the redox properties of this compound and related compounds. mdpi.com These methods can provide valuable insights into the electron transfer mechanisms and can be developed into sensitive analytical detection methods. researchgate.net
Cyclic voltammetry (CV) is commonly employed to study the electrochemical behavior of quinoxaline derivatives. mdpi.comresearchgate.net By scanning the potential and measuring the resulting current, information on oxidation and reduction potentials can be obtained. Studies on quinoxaline compounds have shown that they can undergo reduction processes, often involving the pyrazine (B50134) ring. researchgate.netiaea.org The presence of substituents on the quinoxaline ring, such as the chloro and amino groups in this compound, will influence the redox potentials. unav.edu For instance, electron-withdrawing groups tend to make the reduction easier (less negative potential). unav.edu
The choice of the working electrode (e.g., glassy carbon, mercury) and the supporting electrolyte are critical for obtaining well-defined voltammetric signals. researchgate.netnih.gov The pH of the medium can also significantly affect the redox behavior, particularly for compounds with proton-coupled electron transfer steps. researchgate.net
Table 3: Typical Parameters for Voltammetric Studies of Quinoxaline Compounds
| Parameter | Condition |
|---|---|
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) nih.gov |
| Working Electrode | Glassy Carbon, Dropping Mercury Electrode researchgate.netnih.gov |
| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent/Electrolyte | e.g., Dimethylformamide (DMF) with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate, or aqueous buffers mdpi.comresearchgate.net |
| Scan Rate | Varied to investigate mechanism (e.g., 50-500 mV/s) |
| Potential Range | Dependent on the redox activity of the compound |
Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies
Spectroscopic techniques such as UV-Vis and Near-Infrared (NIR) spectroscopy are invaluable for real-time, in-situ monitoring of chemical reactions involving this compound. nih.govazooptics.com These non-invasive methods allow for the tracking of reactant consumption and product formation, providing crucial data for kinetic analysis. sapub.org
UV-Vis spectroscopy can be used to monitor reactions where there is a change in the electronic absorption spectrum of the reactants and products. sapub.org The quinoxaline core possesses a distinct chromophore, and changes in its substitution pattern or oxidation state during a reaction will be reflected in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength over time, reaction rates and kinetic parameters can be determined. sapub.org
NIR spectroscopy, while often having broader and less specific spectral features than UV-Vis, can also be a powerful tool for reaction monitoring, especially in complex reaction mixtures. azooptics.com Chemometric methods, such as partial least squares (PLS) regression, are often employed to build calibration models that correlate the NIR spectra with the concentrations of the species of interest. nih.gov
Table 4: Spectroscopic Methods for Reaction Monitoring
| Spectroscopic Technique | Principle | Typical Application for this compound |
|---|---|---|
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, providing information on electronic transitions. sapub.org | Monitoring reactions that involve changes to the quinoxaline chromophore, such as substitution or oxidation/reduction reactions. sapub.org |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared radiation, corresponding to overtones and combination bands of molecular vibrations. azooptics.com | Real-time monitoring of reactant and product concentrations in complex reaction mixtures, often coupled with chemometrics. nih.govazooptics.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Can be used to identify and quantify components in a reaction mixture, offering high chemical specificity. azooptics.com |
Derivatization Strategies for Enhanced Analytical Detection (If Required)
While this compound possesses inherent properties that allow for its direct analysis by the aforementioned techniques, derivatization can be employed to enhance its detectability, particularly in challenging analytical scenarios. Derivatization involves chemically modifying the analyte to introduce a functional group that improves its analytical characteristics.
For instance, if detection by fluorescence spectroscopy is desired, this compound could potentially be reacted with a fluorogenic reagent that specifically targets the primary amine group. This would introduce a highly fluorescent tag, significantly lowering the limit of detection. Similarly, for gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. This can be achieved by reacting the amine group with silylating or acylating agents.
While specific derivatization strategies for this compound are not extensively documented in the provided search results, the general principles of amine derivatization can be applied. The choice of the derivatizing agent and reaction conditions would need to be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation.
Future Perspectives, Research Challenges, and Emerging Directions for 7 Chloroquinoxalin 5 Amine
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 7-chloroquinoxalin-5-amine, future research will likely focus on creating novel and sustainable synthetic pathways that improve upon existing methods. Green chemistry principles are expected to be a major driver in this area, with an emphasis on reducing waste, using less hazardous reagents, and improving energy efficiency. dntb.gov.uamdpi.com
Key areas of exploration may include:
Catalyst-free reactions: Investigating protocols that proceed at ambient temperatures without the need for catalysts or additives could offer significant environmental and economic advantages. dntb.gov.ua
Green catalysts: The use of recyclable and non-toxic catalysts, such as bentonite (B74815) clay K-10, phosphate-based heterogeneous catalysts, and certain lanthanide reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), presents a promising avenue for sustainable synthesis. mdpi.commdpi.comencyclopedia.pub
Microwave-assisted synthesis: This technique has the potential to accelerate reaction times and improve yields for quinoxaline (B1680401) derivatives. dntb.gov.uanih.gov
One-pot synthesis: Designing multi-step reactions that can be carried out in a single reaction vessel streamlines the synthetic process, saving time and resources. mdpi.comencyclopedia.pub
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models
Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules. For this compound, advanced computational models, such as those based on Density Functional Theory (DFT), can provide profound insights into its structure-reactivity relationships. researchgate.net These models can be used to calculate quantum chemical descriptors like dipole moment, ionization potential, and electron affinity, which are correlated with the biological activities of drug candidates. researchgate.net
Future computational studies could focus on:
Elucidating the electronic properties that govern its reactivity in various chemical transformations.
Predicting the binding affinity of this compound and its derivatives with various biological targets.
Simulating reaction mechanisms to guide the development of new synthetic routes.
Diversification of Research Applications beyond Current Knowledge
While the initial focus of research on quinoxaline derivatives has been in areas like anticancer and antimicrobial agents, the unique properties of this compound suggest a much broader range of potential applications. dntb.gov.uaresearchgate.net Future research should aim to diversify its applications beyond the currently established knowledge.
Potential new areas of investigation include:
Antiviral agents: Given the urgent need for new antiviral therapies, exploring the efficacy of this compound derivatives against various viruses, including respiratory pathogens, is a promising direction. dntb.gov.uaresearchgate.netnih.gov
Neuroprotective agents: Investigating its potential to modulate neurological pathways could lead to new treatments for neurodegenerative diseases.
Agrochemicals: The structural motifs present in this compound could be leveraged for the development of new herbicides, insecticides, or fungicides.
Development of Advanced Materials Based on the this compound Core
The quinoxaline scaffold is known for its interesting photophysical and electronic properties, making it a valuable building block for advanced materials. arabjchem.orgresearchgate.net The specific substitutions on this compound can be tailored to create materials with specific functionalities.
Future research in this area could involve:
Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of quinoxaline derivatives make them suitable for applications in optoelectronic devices.
Organic semiconductors: The development of novel organic semiconductors based on the this compound core could have applications in various electronic devices. sdiarticle4.com
Luminescent materials: Quinoxaline derivatives are known for their luminescent properties and could be used in the development of sensors and probes. arabjchem.orgresearchgate.net
Expansion of its Role in Chemo- and Biocatalysis
The integration of chemical and biological catalysis offers powerful and sustainable approaches to chemical synthesis. escholarship.org this compound and its derivatives could play a role in this expanding field. The development of tandem one-pot methodologies that combine biocatalysis and chemocatalysis under aqueous micellar conditions is a particularly promising area of research. escholarship.org
Future directions could include:
Developing novel catalysts: Using the this compound scaffold as a ligand for transition metal catalysts.
Enzyme inhibition studies: Investigating the potential of its derivatives to inhibit specific enzymes, which could have therapeutic applications.
Biocatalytic transformations: Exploring the use of enzymes to perform selective modifications on the this compound molecule.
Identification of Novel Molecular Targets and Mechanistic Pathways in Exploratory Biological Contexts
A deeper understanding of how this compound interacts with biological systems is crucial for unlocking its full therapeutic potential. Future research should focus on identifying novel molecular targets and elucidating the mechanistic pathways through which it exerts its biological effects.
Key research questions to address include:
What are the primary molecular targets of this compound and its derivatives in various disease models?
How does the substitution pattern on the quinoxaline ring influence target specificity and biological activity?
What are the downstream signaling pathways that are modulated by the interaction of this compound with its targets?
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com By analyzing large datasets of chemical structures and biological activities, AI and ML algorithms can predict the properties of new compounds and guide the design of molecules with desired characteristics. nih.govmdpi.com
The integration of AI and ML with research on this compound could:
Accelerate the discovery of new drug candidates: By using predictive models to screen virtual libraries of derivatives for potential biological activity. nih.gov
Optimize molecular design: By identifying the structural features that are most important for a desired activity, allowing for the rational design of more potent and selective compounds.
Predict material properties: By developing models that can forecast the electronic and photophysical properties of new materials based on the this compound core.
The application of AI can significantly reduce the time and cost associated with traditional experimental approaches in drug discovery and material science. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Chloroquinoxalin-5-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves halogenation followed by amination. For example, chlorination of quinoxaline derivatives using reagents like POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous solvents (e.g., DMF, toluene) . Subsequent amination may employ ammonia or primary amines in polar solvents (ethanol/methanol) at elevated temperatures. Optimization requires monitoring via TLC or HPLC, with yields improved by controlling stoichiometry, temperature, and catalyst use (e.g., Pd/C for cross-coupling steps) .
- Key Parameters : Purity is confirmed via melting point analysis, NMR (¹H/¹³C), and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 4–5 ppm). ¹³C NMR confirms chlorine substitution via deshielding effects .
- IR : N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 179.62 for C₉H₇ClN₂) and fragmentation patterns validate structure .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodology :
- HPLC/GC : ≥95% purity is standard for in vitro studies. Use C18 columns with mobile phases like acetonitrile/water (70:30) .
- Elemental Analysis : C, H, N content should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay) and positive controls (e.g., doxorubicin) .
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization. Compare with literature data for analogs (e.g., 6-Chloroquinolin-4-amine’s antimalarial activity) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .
Q. What strategies optimize the regioselectivity of chlorination and amination in this compound synthesis?
- Methodology :
- Directed Metalation : Use directing groups (e.g., -NH₂) to control chlorination positions .
- Catalytic Systems : Pd-catalyzed coupling for selective amination (e.g., Buchwald-Hartwig conditions) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
Q. How do halogen substituents (e.g., Cl at position 7) influence the compound’s interaction with biological targets?
- Methodology :
- SAR Studies : Compare activity of 7-Cl vs. 6-Cl/8-F analogs in enzyme inhibition assays (e.g., kinase profiling) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to evaluate Cl’s role in binding affinity and steric effects .
- X-ray Crystallography : Resolve target-ligand complexes to map halogen bonding (e.g., with cytochrome P450) .
Q. What experimental designs mitigate oxidative degradation of this compound during long-term stability studies?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3–6 months. Monitor via HPLC .
- Antioxidant Additives : Include ascorbic acid (0.1% w/v) or nitrogen purging in storage solutions .
- Degradation Pathway Analysis : LC-MS to identify byproducts (e.g., quinoxaline-N-oxide) .
Data Management and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Guidelines :
- Detailed Protocols : Specify reagent grades, solvent volumes, and reaction times (e.g., "refluxed for 12 h in ethanol") .
- Supporting Information : Include NMR spectra, HPLC chromatograms, and crystal data in supplementary files .
- Metadata : Report yield, purity, and characterization methods in tabular form (Example):
| Batch | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|
| 1 | 72 | 98.5 | 158–160 |
| 2 | 68 | 97.8 | 157–159 |
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
